molecular formula C20H20FNO7 B13428307 [(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B13428307
M. Wt: 405.4 g/mol
InChI Key: VMZXXGIOQRMPNE-NXWXRZEISA-N
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Description

[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated oxolane ring, a hydroxy-oxopyridinyl group, and a methylbenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, including the protection and deprotection of functional groups, fluorination, and esterification. The key steps may include:

    Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the oxolane ring to prevent unwanted reactions.

    Fluorination: Introducing the fluorine atom at the desired position on the oxolane ring using reagents such as diethylaminosulfur trifluoride (DAST).

    Formation of the Pyridinyl Group: Synthesizing the 4-hydroxy-2-oxopyridin-1-yl group through a series of reactions involving pyridine derivatives.

    Esterification: Coupling the oxolane derivative with 4-methylbenzoic acid to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxopyridinyl group can be reduced to form a hydroxypyridinyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxypyridinyl derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine atom and the oxopyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H20FNO7

Molecular Weight

405.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C20H20FNO7/c1-11-3-5-13(6-4-11)20(26)27-10-15-17(21)18(28-12(2)23)19(29-15)22-8-7-14(24)9-16(22)25/h3-9,15,17-19,24H,10H2,1-2H3/t15-,17-,18-,19-/m1/s1

InChI Key

VMZXXGIOQRMPNE-NXWXRZEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=CC3=O)O)OC(=O)C)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)OC(=O)C)F

Origin of Product

United States

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